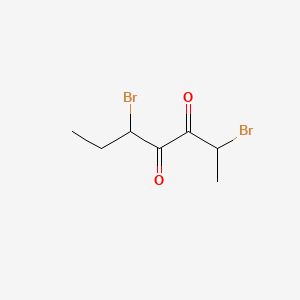

3,4-Heptanedione, 2,5-dibromo-

Description

Significance of 1,4-Diketone Scaffolds in Advanced Chemical Synthesis

The 1,4-diketone motif is a cornerstone in the synthesis of a wide array of organic compounds. nih.govacs.org Its importance stems from its ability to serve as a precursor to various five- and six-membered heterocyclic systems through well-established reactions like the Paal-Knorr synthesis for furans, pyrroles, and thiophenes. nih.govacs.org These heterocyclic scaffolds are prevalent in natural products, pharmaceuticals, and materials science. nih.gov For instance, the 1,4-dihydropyridine (B1200194) scaffold, accessible from 1,4-diketone precursors, is a privileged structure in medicinal chemistry, notably found in drugs targeting L-Type Calcium Channels. nih.gov

Furthermore, 1,4-diketones are valuable intermediates in the synthesis of carbocyclic systems and can undergo a variety of transformations, including reductions to 1,4-diols, which are themselves important chiral building blocks. researchgate.net The versatility of the 1,4-diketone scaffold makes it a critical target in the development of new synthetic methodologies. organic-chemistry.org

| Property | Value |

| IUPAC Name | heptane-3,4-dione |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 13706-89-3 |

| SMILES | CCCC(=O)C(=O)CC |

| Data from PubChem CID 83671 nih.gov |

Importance of α-Halogenated Ketones as Versatile Synthetic Intermediates

The introduction of a halogen atom at the α-position to a carbonyl group dramatically influences the reactivity of the molecule. researchgate.netmdpi.comnih.gov α-Halogenated ketones are highly valuable synthetic intermediates due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. researchgate.netnih.gov This dual reactivity allows them to participate in a wide range of reactions with nucleophiles, leading to the formation of diverse and complex molecular structures. researchgate.netnih.gov

These compounds are key precursors in the synthesis of numerous nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. researchgate.netmdpi.com The carbon-halogen bond in α-halo ketones is activated by the adjacent carbonyl group, making it more susceptible to nucleophilic substitution. nih.gov This enhanced reactivity has been widely exploited in the construction of pharmacologically important molecules. researchgate.netmdpi.com Common methods for the synthesis of α-halo ketones involve the direct halogenation of ketones using reagents like elemental bromine or N-bromosuccinimide. mdpi.comwikipedia.org

Overview of Current Research Directions for 3,4-Heptanedione (B89301), 2,5-dibromo- and Related Structures

While specific research on 3,4-Heptanedione, 2,5-dibromo- is not extensively documented in publicly available literature, research on related dibrominated compounds and diketones provides insight into its potential applications. For instance, a chemical tag containing a dibrominated structure has been developed to selectively bind to carbonyls, aiding in the identification of new natural products. chemistryworld.com This suggests that the dibrominated nature of 3,4-Heptanedione, 2,5-dibromo- could be leveraged for similar applications in chemical biology and natural product discovery.

Furthermore, research into the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones, which involves the coupling of a tetrabrominated precursor with amines, highlights the reactivity of brominated quinone systems. researchgate.net This suggests that the bromine atoms in 3,4-Heptanedione, 2,5-dibromo- could be readily displaced by various nucleophiles to generate a library of functionalized 1,4-diketones.

The broader field of 1,4-diketone synthesis is an active area of research, with ongoing efforts to develop more efficient and selective methods for their preparation. nih.govorganic-chemistry.org The development of novel applications for these scaffolds in areas such as anticancer drug design, where β-diketone scaffolds have shown promise, continues to drive research forward. researchgate.net Given the inherent reactivity of its dihalogenated 1,4-diketone core, future research on 3,4-Heptanedione, 2,5-dibromo- will likely focus on its utility as a versatile building block for the synthesis of novel heterocyclic and carbocyclic compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

73920-09-9 |

|---|---|

Molecular Formula |

C7H10Br2O2 |

Molecular Weight |

285.96 g/mol |

IUPAC Name |

2,5-dibromoheptane-3,4-dione |

InChI |

InChI=1S/C7H10Br2O2/c1-3-5(9)7(11)6(10)4(2)8/h4-5H,3H2,1-2H3 |

InChI Key |

JMCREGBSVBFMCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(=O)C(C)Br)Br |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies of 2,5 Dibromo 3,4 Heptanedione

Enolization Pathways in Ketone Halogenation

The substitution of hydrogen atoms with bromine at the α-carbons of a ketone does not occur directly. It necessitates a preliminary transformation of the ketone into a more nucleophilic isomer, either an enol or an enolate ion.

Ketones with hydrogen atoms on their α-carbons exist in a dynamic equilibrium with their corresponding enol forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert. libretexts.orglibretexts.orglibretexts.org

The keto form, containing a carbonyl group (C=O), is generally more stable and thus predominates in simple ketones. libretexts.orgmasterorganicchemistry.com However, the enol form, characterized by a hydroxyl group attached to a carbon-carbon double bond (a C=C-OH moiety), is a crucial reactive intermediate. utexas.edu The enol's C=C double bond is electron-rich, rendering the α-carbon nucleophilic and capable of attacking electrophiles like molecular bromine (Br₂). utexas.edulibretexts.org For 3,4-heptanedione (B89301), enolization must occur at the C2 and C5 positions to enable the subsequent dibromination.

The equilibrium can be influenced by several factors, including solvent, temperature, and the electronic properties of substituents. masterorganicchemistry.comrsc.org In the case of 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium. libretexts.org While 3,4-heptanedione is a 1,2-diketone, the principles of enol formation as a prerequisite for halogenation remain the same.

The interconversion between keto and enol forms is typically slow but can be significantly accelerated by the presence of an acid or a base catalyst. masterorganicchemistry.comutexas.edu

Acid Catalysis: In an acidic medium, a proton (H⁺) protonates the carbonyl oxygen atom. libretexts.orgmasterorganicchemistry.comyoutube.com This increases the positive charge on the carbonyl carbon, which in turn enhances the acidity of the α-hydrogens. A weak base (like water or the conjugate base of the acid catalyst) can then deprotonate the α-carbon, leading to the formation of the enol. libretexts.orglibretexts.org This process is a key step in acid-catalyzed halogenation reactions. masterorganicchemistry.com

Base Catalysis: Under basic conditions, a base removes an α-hydrogen directly to form an enolate ion. libretexts.orgpressbooks.pub The enolate is a resonance-stabilized anion with negative charge delocalized between the α-carbon and the oxygen atom, making it a potent nucleophile. libretexts.orglibretexts.org The enolate then reacts with the electrophile. For the formation of an enolate to be effective, a strong base is often required, especially for simple ketones, to achieve a high concentration of the enolate. libretexts.org

| Catalyst | Key Intermediate | Mechanism for 3,4-Heptanedione |

| Acid (H⁺) | Enol | 1. Protonation of one of the carbonyl oxygens. 2. Deprotonation of an adjacent α-carbon (C2 or C5) by a weak base to form the C=C double bond of the enol. libretexts.orglibretexts.org |

| Base (B⁻) | Enolate | 1. Direct removal of a proton from an α-carbon (C2 or C5) by the base. 2. Formation of a resonance-stabilized enolate anion. libretexts.orgpressbooks.pub |

Detailed Mechanism of Dibromination at α-Positions

The dibromination of 3,4-heptanedione to yield 2,5-dibromo-3,4-heptanedione is a sequential process involving the formation of a monobrominated intermediate.

The reaction proceeds in two distinct halogenation steps:

First Bromination: The parent diketone, 3,4-heptanedione, first undergoes enolization or enolate formation. The resulting nucleophilic α-carbon then attacks a molecule of bromine (Br₂). This breaks the Br-Br bond and forms a new C-Br bond at one of the α-positions (either C2 or C5), yielding a monobrominated intermediate (e.g., 2-bromo-3,4-heptanedione). A proton is lost to regenerate the catalyst or neutralize the intermediate. masterorganicchemistry.comlibretexts.org

Second Bromination: The monobrominated ketone then undergoes a second round of enolization/enolate formation at the remaining α-position (e.g., C5). This new enol or enolate attacks a second molecule of bromine, resulting in the formation of the final product, 2,5-dibromo-3,4-heptanedione.

The conditions of the reaction (acidic vs. basic) can influence the relative rates of these steps. In acidic solution, the first halogenation makes the carbonyl oxygen less basic, which can slow down the subsequent protonation needed for the second enolization. pressbooks.pubwikipedia.org Conversely, in basic solution, the electron-withdrawing nature of the first bromine atom increases the acidity of the remaining α-hydrogens, making the second halogenation faster than the first. pressbooks.pubwikipedia.org

The reactivity of the α-hydrogens in 3,4-heptanedione is significantly influenced by the electronic effects of the functional groups present.

Carbonyl Groups: The two adjacent carbonyl groups in 3,4-heptanedione are strongly electron-withdrawing. This inductive effect polarizes the C-H bonds at the α-positions (C2 and C5), increasing the acidity of these protons and facilitating their removal during enolate formation.

Halogen Substituents: Once the first bromine atom is introduced at an α-position, its powerful electron-withdrawing inductive effect (-I effect) further enhances the acidity of the protons on the other α-carbon. wikipedia.orgwikipedia.org This makes the formation of the second enolate (under basic conditions) more favorable and accelerates the second bromination step. pressbooks.pub However, under acidic conditions, this same -I effect deactivates the carbonyl group towards protonation, which is the initial step for enol formation, thereby potentially slowing the second bromination. pressbooks.pub

| Substituent | Electronic Effect | Impact on Acidity of α-Hydrogens | Impact on Reactivity |

| Carbonyl Group (C=O) | Electron-withdrawing (-I) | Increases | Facilitates enol/enolate formation |

| Bromo Group (-Br) | Electron-withdrawing (-I) | Further Increases | Accelerates subsequent deprotonation (base-catalyzed); decelerates subsequent protonation (acid-catalyzed) pressbooks.pubwikipedia.org |

Kinetic Investigations of Bromination Reactions

Kinetic studies of ketone halogenation provide crucial insights into the reaction mechanism. For many such reactions, the rate-determining step is the formation of the enol or enolate intermediate. libretexts.orgopenstax.org

This is supported by experimental evidence showing that the rate of halogenation is often dependent on the concentration of the ketone and the acid or base catalyst, but independent of the halogen's concentration (zero-order in halogen). libretexts.orgopenstax.org This implies that the halogen is consumed in a fast step that occurs after the slow, rate-limiting step of enol/enolate formation. libretexts.org

The rate law is typically expressed as: Rate = k [Ketone] [Catalyst]

Below is a hypothetical data table illustrating the expected kinetic profile for the bromination of 3,4-heptanedione under acidic conditions, based on the generally accepted mechanism.

| Experiment | [3,4-Heptanedione] (M) | [Br₂] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This illustrative data shows the reaction is first-order with respect to the ketone and the acid catalyst, but zero-order with respect to bromine, consistent with the rate-limiting formation of the enol intermediate.

Rate Law Derivations for Halogenation of Diketone Systems

The halogenation of ketones, including α-diketones like 3,4-heptanedione, can be catalyzed by either acids or bases. The rate law for the reaction is dependent on the catalytic conditions.

Under acidic conditions, the reaction rate is typically found to be independent of the halogen concentration. This observation leads to a rate law that is first order with respect to the diketone and first order with respect to the acid catalyst.

Rate = k[Diketone][H⁺]

This rate law suggests that the rate-determining step of the reaction involves the diketone and the acid catalyst, but not the halogen. The generally accepted mechanism for acid-catalyzed halogenation involves the formation of an enol intermediate. The initial step is the protonation of one of the carbonyl oxygens, followed by deprotonation at the α-carbon to form the enol. This enol then rapidly reacts with the halogen.

In the case of the formation of 2,5-dibromo-3,4-heptanedione from 3,4-heptanedione, the process would occur in two successive halogenation steps at the C2 and C5 positions. The rate law for the first bromination would be:

Rate₁ = k₁[3,4-Heptanedione][H⁺]

For the second bromination to yield the final product, the rate law would be:

Rate₂ = k₂[2-bromo-3,4-heptanedione][H⁺]

Under basic conditions, the rate law for the halogenation of ketones is also typically independent of the halogen concentration. The rate is first order in the ketone and first order in the base.

Rate = k[Diketone][Base]

The mechanism in basic media involves the formation of an enolate ion, which is a strong nucleophile and reacts rapidly with the halogen.

| Catalytic Condition | General Rate Law | Order with respect to Diketone | Order with respect to Halogen | Order with respect to Catalyst |

| Acidic | Rate = k[Diketone][H⁺] | 1 | 0 | 1 |

| Basic | Rate = k[Diketone][Base] | 1 | 0 | 1 |

Identification of Rate-Determining Steps via Isotopic and Concentration Studies

Kinetic isotope effect (KIE) studies, particularly using deuterium (B1214612), are powerful tools for elucidating reaction mechanisms. In the context of the halogenation of diketones, replacing the α-hydrogens with deuterium can help identify the rate-determining step.

If the rate of halogenation is slower for the deuterated diketone compared to the non-deuterated compound (a primary kinetic isotope effect, kH/kD > 1), it indicates that the C-H (or C-D) bond is broken in the rate-determining step. This is consistent with the enol or enolate formation being the slow step in the reaction. rsc.org

For the formation of 2,5-dibromo-3,4-heptanedione, a hypothetical isotopic study could be designed as follows:

| Reactant | Relative Rate of Bromination | Observed kH/kD | Inference |

| 3,4-Heptanedione | 1.0 | - | Reference rate |

| 3,4-Heptanedione-d₂ (deuterated at C2 and C5) | ~0.14 - 0.25 | ~4-7 | C-H bond breaking is the rate-determining step. |

This data is representative of typical kinetic isotope effects observed for ketone halogenation and is intended for illustrative purposes.

The observation that the rate of acid-catalyzed deuterium exchange is identical to the rate of acid-catalyzed halogenation for a given ketone provides compelling evidence that both reactions proceed through the same rate-determining step: the formation of the enol intermediate. libretexts.org

Effect of Substituents and Solvent Media on Reaction Rates and Selectivity

The structure of the diketone and the nature of the solvent medium can significantly influence the rate and selectivity of halogenation.

Substituent Effects: The presence of electron-withdrawing or electron-donating groups near the α-carbons can alter the acidity of the α-hydrogens and the stability of the enol or enolate intermediate.

Electron-withdrawing groups: These groups increase the acidity of the α-hydrogens, which can facilitate enolate formation under basic conditions. However, under acidic conditions, they can destabilize the protonated carbonyl, potentially slowing down enol formation. In the case of the second bromination to form 2,5-dibromo-3,4-heptanedione, the first bromine atom acts as an electron-withdrawing group. This makes the remaining α-hydrogens on the other side of the carbonyl more acidic. In basic solutions, this effect leads to rapid successive halogenations. nih.gov In acidic solutions, the electron-withdrawing halogen decreases the basicity of the carbonyl oxygen, making the initial protonation less favorable and thus slowing down the rate of subsequent halogenations. nih.gov This allows for more controlled mono-halogenation under acidic conditions. nih.gov

Steric hindrance: Bulky substituents near the reaction center can hinder the approach of the base or the solvent, slowing down the rate of enol or enolate formation.

Solvent Effects: The polarity of the solvent can affect the rates of reaction by stabilizing or destabilizing the reactants, intermediates, and transition states.

Polar protic solvents (e.g., water, alcohols): These solvents can solvate both the carbonyl compound and the enol/enolate intermediate. They are generally good solvents for acid-catalyzed reactions where charged intermediates are formed.

Polar aprotic solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but not anions. They can accelerate base-catalyzed reactions by leaving the enolate less solvated and therefore more reactive.

Nonpolar solvents (e.g., hexane, benzene): In non-polar solvents, the aggregation of reactants can become a factor, and the rates may be significantly different from those in polar media. For reactions involving charge separation in the transition state, a change to a less polar solvent will decrease the reaction rate. Conversely, for reactions where charge is dispersed in the transition state, a less polar solvent may increase the rate.

Reactivity and Chemical Transformations of 2,5 Dibromo 3,4 Heptanedione

Nucleophilic Substitution Reactions of α-Bromoketone Moieties

The presence of bromine atoms alpha to carbonyl groups makes the C-Br bond susceptible to cleavage by nucleophiles. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating substitution reactions.

SN2 Reactivity at the Brominated Carbon Centers

The primary pathway for nucleophilic substitution in α-bromoketones is the bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is a chiral center. masterorganicchemistry.com The transition state of this reaction is stabilized by the adjacent carbonyl group, which can delocalize the developing negative charge, thus accelerating the reaction compared to analogous alkyl halides. youtube.com

Several factors influence the rate and efficiency of SN2 reactions at these centers:

Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center. chemistrysteps.comlibretexts.org In 2,5-dibromo-3,4-heptanedione, the electrophilic carbons (C2 and C5) are secondary, which is less favorable for SN2 reactions than primary carbons but still allows the reaction to proceed. However, bimolecular substitution reactions of α-halo ketones have been noted to be remarkably insensitive to steric hindrance in some cases. researchgate.netcdnsciencepub.comcdnsciencepub.com

Nucleophile Strength: Stronger nucleophiles generally lead to faster SN2 reaction rates. However, with α-bromoketones, strongly basic nucleophiles can favor competing elimination or rearrangement reactions. jove.com

Leaving Group: Bromine is a good leaving group, facilitating the SN2 displacement.

The mechanism involves a concerted process where the nucleophile-carbon bond forms simultaneously as the carbon-bromine bond breaks, passing through a trigonal bipyramidal transition state. masterorganicchemistry.comyoutube.com

Competing Rearrangement Pathways (e.g., Favorskii Rearrangement)

In the presence of a base, particularly alkoxides, α-bromoketones with an available α'-hydrogen can undergo the Favorskii rearrangement. wikipedia.orgnrochemistry.com This reaction competes with direct SN2 substitution and leads to a skeletal reorganization, typically forming carboxylic acid derivatives. wikipedia.orgpurechemistry.org For a dibromo ketone like 2,5-dibromo-3,4-heptanedione, this pathway can lead to α,β-unsaturated esters. adichemistry.com

The generally accepted mechanism proceeds through the following key steps:

Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the bromine), forming an enolate intermediate. adichemistry.commychemblog.com

Cyclopropanone Intermediate: The enolate performs an intramolecular SN2 attack, displacing the adjacent bromide to form a highly strained cyclopropanone intermediate. wikipedia.orgnrochemistry.com

Nucleophilic Attack and Ring Opening: The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate then collapses, opening the three-membered ring to form the most stable carbanion, which is subsequently protonated. wikipedia.orgmychemblog.com

In the case of α,α'-dibromoketones, the reaction can proceed further. After the initial rearrangement, the resulting product may still contain a bromine atom, or elimination can occur to yield an unsaturated product. wikipedia.orgadichemistry.com The stereochemistry of the rearrangement can be highly specific, although pathways involving zwitterionic oxyallyl intermediates can lead to racemization. nih.govreddit.comresearchgate.net

Table 1: Comparison of SN2 and Favorskii Rearrangement Pathways

| Feature | SN2 Reaction | Favorskii Rearrangement |

| Primary Reagent | Nucleophile | Base (e.g., RO⁻, OH⁻, R₂NH) |

| Key Intermediate | Trigonal bipyramidal transition state | Cyclopropanone |

| Product Type | Substitution product (e.g., α-aminoketone) | Rearranged carboxylic acid derivative |

| Stereochemistry | Inversion of configuration | Can be stereospecific, but may lead to racemization |

| Structural Requirement | Accessible α-carbon | Enolizable α'-hydrogen |

Reactions with Nitrogen, Sulfur, and Oxygen Nucleophiles

The reactivity of 2,5-dibromo-3,4-heptanedione with various nucleophiles is a critical aspect of its chemical utility, allowing for the introduction of diverse functional groups.

Nitrogen Nucleophiles: Primary and secondary amines can act as nucleophiles, attacking the brominated carbons. acs.org With primary amines, the initial SN2 substitution product, an α-aminoketone, can sometimes undergo subsequent intramolecular condensation to form imines or other heterocyclic structures. oup.comlibretexts.org The reaction conditions, such as temperature and solvent, can influence the outcome between substitution and other pathways. reddit.com

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily displace the bromine atoms via an SN2 mechanism to form α-thio ketones. These reactions are typically fast and efficient.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can act as nucleophiles. However, their strong basicity often favors the competing Favorskii rearrangement, as described previously. wikipedia.orgmychemblog.com Under carefully controlled, non-basic conditions, direct substitution to form α-hydroxy or α-alkoxy ketones is possible, but rearrangement is a common side reaction.

The choice of nucleophile and reaction conditions is therefore crucial in directing the chemical transformation toward the desired product.

Reductive Dehalogenation Strategies

Treating α,α'-dibromo ketones with reducing agents offers a powerful alternative to nucleophilic substitution, generating highly reactive intermediates like enolates and oxyallyl cations. wikipedia.org

Formation of Enolates and Subsequent Reactivity

Reductive dehalogenation of α-haloketones, often using metals like zinc or electrochemical methods, is a well-established method for generating specific enolates. wikipedia.orgresearchgate.net The reduction of one of the C-Br bonds in 2,5-dibromo-3,4-heptanedione would produce a metal enolate. This process is highly regioselective, as the enolate forms only at the site of the original halogen.

Once formed, this enolate is a potent nucleophile and can participate in a variety of subsequent reactions:

Protonation: In the presence of a proton source, the enolate is simply protonated to yield the monobrominated ketone.

Alkylation: The enolate can be trapped with electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position.

Aldol (B89426) and Michael Reactions: The enolate can react with aldehydes, ketones, or α,β-unsaturated carbonyl compounds.

This strategy effectively transforms the electrophilic α-carbon into a nucleophilic one.

Generation and Utility of 2-Oxyallyl Metal Complexes in Cycloadditions

One of the most significant transformations of α,α'-dihalo ketones is their reduction to form 2-oxyallyl intermediates. wikipedia.org This is typically achieved using reducing agents such as zinc-copper couple or iron carbonyl complexes. nih.govwikipedia.org The reduction of both bromine atoms in 2,5-dibromo-3,4-heptanedione generates a transient 2-oxyallyl species, which is best described as a resonance-stabilized 1,3-dipole or cation. princeton.edursc.org

These highly reactive oxyallyl intermediates are not typically isolated but are generated in situ and trapped, most notably in cycloaddition reactions. wikipedia.orgorganicreactions.org

[4+3] Cycloadditions: Oxyallyl cations are excellent 2π components for [4+3] cycloadditions with 4π systems like conjugated dienes (e.g., furan, cyclopentadiene). wikipedia.orgacs.orgrsc.org This reaction provides a direct and stereoselective route to seven-membered carbocyclic rings, which are common motifs in natural products. organicreactions.org

[3+2] Cycloadditions: While less common than the [4+3] pathway, oxyallyl cations can also undergo formal [3+2] cycloadditions with alkenes or other 2π partners to form five-membered rings. nih.govcolab.wsacs.org This pathway is particularly useful for synthesizing functionalized cyclopentanones and various heterocycles. nih.govresearchgate.netrsc.org Recent developments have even utilized palladium catalysis to favor the [3+2] pathway over the conventional [4+3] cycloaddition. nih.gov

Table 2: Methods for Generating and Trapping Oxyallyl Intermediates

| Reducing Agent | Trapping Partner (Example) | Cycloaddition Type | Product Type |

| Fe₂(CO)₉ | Furan (Diene) | [4+3] | 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivative |

| Zn-Cu Couple | Cyclopentadiene (Diene) | [4+3] | Bicyclo[3.2.1]oct-6-en-3-one derivative |

| Zn Powder/Ultrasound | Substituted Alkenes | [3+2] | Cyclopentanone derivative |

| Pd(0) Catalyst | Conjugated Dienes | [3+2] | Tetrahydrofuran derivative |

Cyclization Reactions and Heterocycle Formation Potential

The presence of both 1,4-dicarbonyl and α-haloketone functionalities within 2,5-dibromo-3,4-heptanedione allows for a diverse range of cyclization reactions to form various heterocyclic scaffolds.

The Paal-Knorr synthesis is a classical method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. taylorandfrancis.comwikipedia.org Given that 2,5-dibromo-3,4-heptanedione possesses a 1,4-dicarbonyl core, it is a viable substrate for this transformation.

Pyrrole Formation: The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions yields a pyrrole. organic-chemistry.org For 2,5-dibromo-3,4-heptanedione, this would involve condensation with an amine, followed by cyclization and dehydration to form a substituted pyrrole ring. The reaction is typically accelerated by the addition of a weak acid like acetic acid. organic-chemistry.org The general mechanism involves the initial formation of a hemiaminal, which then cyclizes and subsequently eliminates two molecules of water to form the aromatic pyrrole ring. alfa-chemistry.com

Furan Formation: In the presence of an acid catalyst and the absence of an amine, 1,4-dicarbonyl compounds can undergo cyclization to form furans. organic-chemistry.org The Paal-Knorr furan synthesis involves the acid-catalyzed enolization of one carbonyl group, which then acts as a nucleophile to attack the protonated second carbonyl group. Subsequent dehydration of the resulting cyclic hemiacetal yields the furan ring. wikipedia.orgalfa-chemistry.com The reaction can be carried out under aqueous acidic conditions or with a Lewis acid or dehydrating agent. wikipedia.org

The expected products from the Paal-Knorr synthesis using 2,5-dibromo-3,4-heptanedione are summarized in the table below.

| Reactant | Product | Heterocycle Formed |

| Primary Amine (R-NH₂) | 1-R-2,5-dibromo-3,4-diethylpyrrole | Pyrrole |

| Ammonia (NH₃) | 2,5-dibromo-3,4-diethylpyrrole | Pyrrole |

| Acid Catalyst (e.g., H₂SO₄) | 2,5-dibromo-3,4-diethylfuran | Furan |

The Hantzsch pyrrole synthesis is a reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce a substituted pyrrole. wikipedia.org As 2,5-dibromo-3,4-heptanedione is an α-haloketone, it can serve as a key component in this synthesis.

In a typical Hantzsch synthesis, an enamine is first formed from the reaction of the β-ketoester and the amine. wikipedia.org This enamine then attacks the carbonyl carbon of the α-haloketone, in this case, 2,5-dibromo-3,4-heptanedione. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org An alternative mechanism proposes the initial nucleophilic substitution of the halogen by the enamine. wikipedia.org This method is particularly useful for the synthesis of highly substituted pyrroles, including 2,3-dicarbonylated pyrroles. wikipedia.org

The α-bromo-ketone moieties in 2,5-dibromo-3,4-heptanedione are key functional groups for the synthesis of various other five-membered heterocycles, most notably thiazoles and imidazoles.

Thiazole Formation: The Hantzsch thiazole synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide or thiourea. researchgate.net In the case of 2,5-dibromo-3,4-heptanedione, reaction with a thioamide would lead to the formation of a substituted thiazole. This reaction proceeds through a condensation mechanism to form the thiazole ring.

Imidazole Formation: Imidazoles can be synthesized from α-haloketones by reaction with an amidine. nih.gov The reaction of 2,5-dibromo-3,4-heptanedione with an amidine would be expected to yield a substituted imidazole. The process involves the condensation of the two reactants, leading to the formation of the imidazole ring.

The potential heterocyclic products from these reactions are outlined in the following table.

| Reactant | Product Core Structure | Heterocycle Formed |

| Thioamide (R-CSNH₂) | Substituted Thiazole | Thiazole |

| Amidine (R-C(NH)NH₂) | Substituted Imidazole | Imidazole |

Carbon-Carbon Bond Forming Reactions

The bromine atoms in 2,5-dibromo-3,4-heptanedione serve as reactive handles for various carbon-carbon bond-forming reactions, enabling the introduction of new alkyl, alkenyl, or aryl groups.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov The carbon-bromine bonds in 2,5-dibromo-3,4-heptanedione are susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel, initiating the catalytic cycle for cross-coupling.

Alkylation, Alkenylation, and Arylation: These reactions would involve the coupling of 2,5-dibromo-3,4-heptanedione with various organometallic reagents, such as organoboranes (Suzuki coupling), organotins (Stille coupling), or organozincs (Negishi coupling). nih.gov For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to replace one or both bromine atoms with aryl groups. This would provide a route to di-aryl substituted 1,4-diketones.

A summary of potential cross-coupling reactions is presented below.

| Coupling Partner | Reaction Name | Product Type |

| Organoborane (R-B(OH)₂) | Suzuki Coupling | Alkylated/Arylated 1,4-Diketone |

| Organotin (R-SnBu₃) | Stille Coupling | Alkylated/Alkenylated/Arylated 1,4-Diketone |

| Organozinc (R-ZnX) | Negishi Coupling | Alkylated/Alkenylated/Arylated 1,4-Diketone |

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org While 2,5-dibromo-3,4-heptanedione itself is not a Michael acceptor, it can be envisioned as a precursor to molecules that can participate in or be synthesized via Michael addition pathways.

For instance, dehydrobromination of 2,5-dibromo-3,4-heptanedione could potentially generate an α,β-unsaturated diketone, which would be a reactive Michael acceptor. Nucleophiles such as enolates, amines, and thiols could then add to this species.

Conversely, the synthesis of substituted 1,4-diketones can be achieved through Michael addition-type reactions. organic-chemistry.org For example, the conjugate addition of a nucleophile to an α,β-unsaturated ketone can be followed by trapping of the resulting enolate with an electrophile. While not a direct reaction of 2,5-dibromo-3,4-heptanedione, this highlights the broader context of 1,4-diketone synthesis where Michael additions play a crucial role. masterorganicchemistry.com

Other Notable Transformations Involving the Dibromo-1,4-Diketone Functionality

While extensive research specifically detailing the reactivity of 2,5-dibromo-3,4-heptanedione is limited in publicly accessible literature, its chemical behavior can be understood by examining analogous α,α'-dibromo-α-diketones. The proximate arrangement of two carbonyl groups and two bromine atoms on adjacent carbons creates a highly reactive substrate poised for a variety of chemical transformations. These reactions are notable for their ability to generate diverse and structurally complex molecules, particularly unsaturated carboxylic acid derivatives and various heterocyclic systems.

Key transformations involving this functional arrangement include base-induced rearrangements and cyclization reactions with various nucleophiles. These reactions leverage the electrophilicity of the carbonyl carbons and the capacity of the bromine atoms to act as leaving groups.

Favorskii-Type Rearrangements

One of the most significant reactions of α,α'-dihaloketones is the Favorskii rearrangement, which occurs in the presence of a base. wikipedia.org For substrates like 2,5-dibromo-3,4-heptanedione, this reaction does not typically lead to the ring contraction seen in cyclic α-haloketones but instead results in the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.comorganicreactions.org

The reaction is initiated by a base, such as an alkoxide (e.g., sodium ethoxide), which abstracts a proton to form an enolate. This is followed by an intramolecular nucleophilic attack, leading to a cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the cyclopropanone ring and cleavage of the carbon-carbon bond leads to the final product. In the case of α,α'-dihaloketones, the reaction pathway involves the elimination of HX to yield α,β-unsaturated carbonyl compounds. wikipedia.org

For instance, the reaction of 1,3-dibromobutan-2-one with sodium ethoxide yields ethyl but-2-enoate, demonstrating the formation of an α,β-unsaturated ester from an α,α'-dihaloketone. adichemistry.com A similar transformation would be anticipated for 2,5-dibromo-3,4-heptanedione.

| Reactant Class | Base/Nucleophile | Key Intermediate | Product Class | Reference Example |

|---|---|---|---|---|

| α,α'-Dihaloketone | Sodium Ethoxide (NaOEt) | Cyclopropanone | α,β-Unsaturated Ester | 1,3-Dibromobutan-2-one → Ethyl but-2-enoate adichemistry.com |

| α,α'-Dihaloketone | Hydroxide (e.g., NaOH) | Cyclopropanone | α,β-Unsaturated Carboxylic Acid | Analogous to ester formation |

| α,α'-Dihaloketone | Amine (e.g., RNH₂) | Cyclopropanone | α,β-Unsaturated Amide | General Favorskii reaction outcome adichemistry.comorganicreactions.org |

Synthesis of Heterocyclic Compounds

The reactive nature of the α,α'-dibromo-α-diketone functionality makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions typically involve condensation with dinucleophiles, where both nucleophilic centers react with the diketone to form a new ring system.

The general strategy involves the reaction of the dibromo diketone with a compound containing two nucleophilic groups (e.g., N, S, or O), leading to the formation of five, six, or seven-membered heterocyclic rings.

| Dibromo Diketone Substrate | Dinucleophile/Reagent | Resulting Heterocyclic System |

|---|---|---|

| General α,α'-Dibromo Diketone | 2-Aminothiophenol | Benzothiazine derivative |

| General α,α'-Dibromo Diketone | o-Phenylenediamine | Benzodiazepine derivative |

| General α,α'-Dibromo Diketone | Hydrazine | Pyridazine derivative |

These transformations highlight the synthetic utility of the 2,5-dibromo-3,4-heptanedione scaffold as a building block for more complex molecular architectures, driven by the inherent reactivity of its vicinal diketone and flanking bromo-substituents.

Advanced Analytical Techniques for Characterization of 2,5 Dibromo 3,4 Heptanedione and Its Derivatives

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation of 2,5-dibromo-3,4-heptanedione from reaction mixtures, byproducts, and environmental matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like ketones. For 2,5-dibromo-3,4-heptanedione, GC-MS allows for its separation from other volatile components in a mixture, followed by its identification based on its mass spectrum. nih.gov The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, which aids in its identification. nih.gov

Derivatization can be employed to enhance the volatility and thermal stability of ketones for GC analysis. One common method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative. sigmaaldrich.com This approach is particularly useful for quantifying low levels of ketones in complex samples. sigmaaldrich.com

Table 1: Illustrative GC-MS Parameters for Analysis of a Brominated Ketone

| Parameter | Condition |

| Column | SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 μm df) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 50-500 m/z |

This table presents typical starting parameters for the GC-MS analysis of a brominated ketone; optimization for 2,5-dibromo-3,4-heptanedione would be necessary.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. mdpi.com For 2,5-dibromo-3,4-heptanedione, reversed-phase HPLC with a C18 or C8 column would be a common approach for separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection in HPLC can be achieved using a diode array detector (DAD) or a mass spectrometer (LC-MS). LC-MS is particularly powerful as it provides both chromatographic separation and mass spectrometric identification. nih.gov Similar to GC-MS, the bromine isotope pattern is a key identifier in the mass spectrum. nih.gov Chemical derivatization can also be used in HPLC to enhance detection sensitivity, especially for UV-Vis detection. mdpi.com

Table 2: Representative HPLC-MS Parameters for a Halogenated Organic Compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Scan Range | 100-600 m/z |

This table outlines general HPLC-MS conditions; specific parameters would need to be developed for 2,5-dibromo-3,4-heptanedione.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2,5-dibromo-3,4-heptanedione.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,5-dibromo-3,4-heptanedione, both ¹H NMR and ¹³C NMR spectra would provide crucial information.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons would confirm the connectivity of the heptane (B126788) chain. The protons on the carbons adjacent to the bromine atoms (α-protons) and the carbonyl groups would exhibit characteristic downfield shifts. In the ¹³C NMR spectrum, the signals for the carbonyl carbons would appear at a significantly downfield chemical shift (typically in the range of 190-220 ppm for ketones). The carbons bonded to bromine would also be deshielded and appear at a lower field than unsubstituted alkyl carbons.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for 2,5-Dibromo-3,4-Heptanedione

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | ~10-15 | ~1.0 (t) |

| C2 | ~50-60 | ~4.5-5.0 (q) |

| C3 | ~190-200 | - |

| C4 | ~190-200 | - |

| C5 | ~50-60 | ~4.5-5.0 (q) |

| C6 | ~25-35 | ~1.8-2.2 (m) |

| C7 | ~10-15 | ~1.0 (t) |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Actual values would need to be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org For 2,5-dibromo-3,4-heptanedione, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing in the region of 1700-1725 cm⁻¹. pressbooks.pub The presence of two carbonyl groups may lead to a broadening of this peak or the appearance of two closely spaced peaks. The C-Br stretching vibrations would be observed in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Saturated ketones like 2,5-dibromo-3,4-heptanedione are expected to show a weak n→π* transition at around 270-300 nm. libretexts.org The presence of the bromine atoms, as heavy atoms, may cause a slight red shift (bathochromic shift) of this absorption band.

Table 4: Key Spectroscopic Data for 2,5-Dibromo-3,4-Heptanedione

| Spectroscopic Technique | Characteristic Absorption |

| IR Spectroscopy | Strong C=O stretch at ~1715 cm⁻¹; C-Br stretch at ~500-700 cm⁻¹ |

| UV-Vis Spectroscopy | Weak n→π* transition at ~280 nm |

These values are based on the expected spectroscopic behavior of α-haloketones and diketones.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. measurlabs.com For 2,5-dibromo-3,4-heptanedione, HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass can then be used to confirm the molecular formula, C₇H₁₀Br₂O₂. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance creates a distinctive isotopic pattern for the molecular ion peak cluster (M, M+2, M+4) with a characteristic intensity ratio, providing unambiguous confirmation of the number of bromine atoms in the molecule. nih.gov Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a particularly powerful HRMS technique for the analysis of complex halogenated organic compounds. bohrium.com

Isotopic Analysis for Mechanistic Elucidation and Environmental Fate Studies

Advanced analytical techniques leveraging isotopic analysis are powerful tools for understanding the reaction mechanisms and environmental fate of chemical compounds. In the context of 2,5-dibromo-3,4-heptanedione and its derivatives, these methods can provide detailed insights into their transformation pathways and persistence in various environmental matrices.

Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical approach used to determine the isotopic composition (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) of individual organic compounds within a mixture. nih.gov This technique is particularly valuable for tracing the origins and transformation processes of environmental contaminants. nih.govscholaris.ca By measuring the subtle changes in isotopic ratios, scientists can elucidate the degradation pathways of a compound, as different reaction mechanisms result in distinct isotopic fractionation patterns. nih.govtaylorfrancis.com

During a chemical or biological transformation, molecules containing lighter isotopes (e.g., ¹²C, ⁷⁹Br) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ⁸¹Br). researchgate.net This phenomenon, known as the kinetic isotope effect, leads to an enrichment of the heavier isotope in the remaining unreacted parent compound and a corresponding depletion in the transformation products. nih.gov The magnitude of this isotopic fractionation provides a signature for the specific reaction that has occurred. taylorfrancis.com

For a compound like 2,5-dibromo-3,4-heptanedione, CSIA could be employed to:

Identify sources of contamination: Different manufacturing processes or natural formation pathways can lead to distinct initial isotopic signatures. researchgate.net

Monitor biodegradation and abiotic degradation: Tracking the changes in carbon and bromine isotopic ratios in the environment can confirm that degradation is occurring and provide insights into the rate-limiting step of the reaction. mdpi.com

Distinguish between different degradation mechanisms: For example, aerobic versus anaerobic degradation pathways often exhibit different isotope effects. taylorfrancis.com

Table 1: Illustrative Carbon Isotope Fractionation (εC) for a Brominated Compound during Biodegradation

| Parameter | Value |

| Initial δ¹³C | -28.5‰ |

| Final δ¹³C (at 90% degradation) | -20.5‰ |

| Carbon Isotope Enrichment Factor (εC) | -8.0‰ |

This table is a hypothetical representation based on typical values observed for other brominated compounds to illustrate the principle of CSIA.

Carbon and Bromine Isotope Ratio Mass Spectrometry (GC/C/IRMS, GC/MC/ICPMS)

The primary analytical instrumentation for CSIA of organic compounds includes Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for carbon isotopes and Gas Chromatography-Multi-Collector-Inductively Coupled Plasma Mass Spectrometry (GC/MC/ICPMS) for bromine isotopes. researchgate.netrsc.org

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a well-established technique for high-precision carbon isotope analysis of volatile organic compounds. ucdavis.edu In this method:

A sample mixture is injected into a gas chromatograph (GC) which separates the individual compounds.

As each compound, such as 2,5-dibromo-3,4-heptanedione, elutes from the GC column, it is passed through a high-temperature combustion reactor.

The organic compound is quantitatively converted to carbon dioxide (CO₂) gas.

The CO₂ is then introduced into an isotope ratio mass spectrometer (IRMS), which measures the ratio of ¹³CO₂ to ¹²CO₂.

This allows for the determination of the compound-specific δ¹³C value. ucdavis.edu

Gas Chromatography-Multi-Collector-Inductively Coupled Plasma Mass Spectrometry (GC/MC/ICPMS) is a more recent and powerful technique for the isotopic analysis of heavier elements like bromine. researchgate.net It offers high precision and sensitivity for determining bromine isotope ratios (⁸¹Br/⁷⁹Br). The process is similar to GC/C/IRMS in that the GC separates the compounds first. However, instead of a combustion interface, the eluting compounds are introduced into an inductively coupled plasma source. The high-temperature plasma atomizes and ionizes the molecules, and the resulting ions are then passed into a multi-collector mass spectrometer which can simultaneously measure the different bromine isotopes. researchgate.net

The application of these techniques can yield valuable data for understanding the fate of 2,5-dibromo-3,4-heptanedione. For instance, a dual isotope approach, analyzing both carbon and bromine isotopes, can provide more robust constraints on reaction mechanisms. If a reaction involves the cleavage of a carbon-bromine bond, significant fractionation would be expected for both elements. Conversely, if the rate-limiting step involves another part of the molecule, the bromine isotope effect might be minimal, while the carbon isotope effect could still be significant. mdpi.com

Table 2: Illustrative Isotopic Data from a Hypothetical Degradation Study of 2,5-Dibromo-3,4-Heptanedione

| Analytical Technique | Isotope Measured | Initial Isotopic Value (δ‰) | Isotopic Value after 50% Degradation (δ‰) | Enrichment Factor (ε) |

| GC/C/IRMS | δ¹³C | -27.0 | -24.5 | -3.6 |

| GC/MC/ICPMS | δ⁸¹Br | +0.5 | +1.5 | +1.4 |

This table presents hypothetical data to demonstrate the type of information that can be obtained from these analytical techniques. The values are based on typical ranges seen for other organobromine compounds. researchgate.netnih.gov

Emerging Trends and Future Research Directions

Green Chemistry Approaches in Dibrominated Diketone Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of dibrominated diketones, this translates to minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

Solvent-Free and "On Water" Reaction Conditions

A significant advancement in green chemistry is the move towards solvent-free or aqueous reaction media. Traditional bromination reactions often rely on chlorinated solvents, which pose environmental and health risks.

Solvent-Free Synthesis: Research has demonstrated that the bromination of 1,3-diketones and β-keto esters can be effectively carried out under solvent-free conditions. rsc.org One method involves the simple trituration (grinding) of the diketone with N-bromosuccinimide (NBS) at room temperature. rsc.org This approach offers high yields for monobrominated products and simplifies the work-up procedure, as the succinimide (B58015) byproduct can be removed with water, eliminating the need for organic solvents. rsc.org While focused on monobromination, this principle could be extended to dibromination with appropriate stoichiometry and reaction conditions.

"On Water" Synthesis: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. An effective "on water" bromination method for various ketones, including 1,3-diketones, utilizes an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system. rsc.orgsciencemadness.org This reaction proceeds at room temperature without the need for a catalyst or organic solvent, offering high selectivity and yields ranging from 69–97%. rsc.orgresearchgate.net The reactivity can be controlled by adjusting the concentration of the reagents. rsc.orgsciencemadness.org This system is also applicable for the synthesis of dibromo ketones, making it a promising green alternative for producing compounds like 2,5-dibromo-3,4-heptanedione. researchgate.net

Utilization of Sustainable Brominating Agents

The choice of brominating agent is crucial for the sustainability of the synthesis. Traditional methods often employ molecular bromine (Br₂), which is hazardous and has low atom economy.

Hydrogen Peroxide-Hydrobromic Acid System: As mentioned above, the H₂O₂-HBr system is a sustainable alternative. rsc.orgsciencemadness.org Hydrogen peroxide is an environmentally benign oxidant, and its use in conjunction with HBr allows for the in situ generation of the active brominating species. google.com This approach has a high atom utilization rate, with water being the primary byproduct. google.com

Continuous Flow Methodologies for Enhanced Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgnih.gov

For bromination reactions, which can be highly exothermic and involve hazardous materials, flow chemistry provides a significantly safer operational window. acs.org The small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risk of runaway reactions. nih.gov

A continuous flow procedure for the α-bromination of acetophenone (B1666503) has been developed, achieving a 99% yield of the monobrominated product with excellent selectivity. nih.gov This highlights the potential of flow chemistry to control the extent of bromination, which is critical for selectively producing dibrominated compounds. While challenges such as the corrosive nature of bromine and hydrogen bromide to standard equipment exist, the use of resistant materials like tantalum or specialized reactors can overcome these issues. acs.org The integration of in situ generation of the brominating agent within a flow system further enhances safety and efficiency. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactions. In the context of 2,5-dibromo-3,4-heptanedione synthesis, theoretical studies can provide valuable insights into reaction mechanisms, reactivity, and selectivity.

Elucidation of Reaction Pathways and Transition States

Understanding the precise mechanism of a reaction is key to optimizing it. Computational methods, such as density functional theory (DFT), can be used to model the bromination of diketones. These models can elucidate the structures of intermediates and transition states along the reaction pathway.

For instance, in the bromination of alkenes, computational studies have explored different mechanisms, including perpendicular and sidewise attacks of bromine on the double bond. acs.org Similar studies on ketones can help determine whether the reaction proceeds through an enol or enolate intermediate and can model the energetic profile of single versus double bromination. By calculating the activation energies for different pathways, researchers can understand why certain products are favored under specific conditions. researchgate.net This knowledge is crucial for designing reaction conditions that maximize the yield of the desired dibrominated product.

Prediction of Reactivity and Selectivity in Brominated Ketone Systems

A major goal of computational chemistry is to predict the outcome of a reaction without performing it in the lab. For the bromination of unsymmetrical ketones or diketones, predicting which α-carbon will be brominated (regioselectivity) is a significant challenge.

Predictive Models: Computational tools are being developed to predict the site- and regioselectivity of organic reactions. rsc.org For electrophilic aromatic substitution reactions like bromination, models have been created that use calculated proton affinities or NMR chemical shifts to predict the most reactive site. rsc.orgresearchgate.net These principles can be adapted to ketone bromination by analyzing the properties of the corresponding enol or enolate intermediates.

Reactivity-Selectivity Principle: The reactivity-selectivity principle, often rationalized by Hammond's postulate, can also be applied. masterorganicchemistry.com For highly reactive brominating agents, the reaction is less selective, while less reactive agents exhibit greater selectivity. youtube.comyoutube.com Computational models can quantify the activation energy barriers for bromination at different positions, providing a quantitative prediction of the product distribution. masterorganicchemistry.com This predictive capability allows for the in silico screening of various substrates and reaction conditions, saving time and resources in the laboratory.

Quantum Chemical Studies on Structure-Reactivity Relationships

Quantum chemical studies, primarily through computational modeling like Density Functional Theory (DFT), provide profound insights into the relationship between the molecular structure of α-haloketones and their reactivity. up.ac.za While specific studies on 3,4-Heptanedione (B89301), 2,5-dibromo- are not prevalent, extensive research on analogous α-halogenated ketones allows for the extrapolation of key principles. beilstein-journals.orgnih.gov

The reactivity of α-haloketones is significantly influenced by the presence of the carbonyl group, which activates the carbon-halogen bond. nih.gov This activation makes the α-carbon highly susceptible to nucleophilic attack. nih.gov Computational studies have demonstrated that orbital overlap between the C-X (Carbon-Halogen) bond and the carbonyl group is a critical factor governing reactivity. beilstein-journals.org For instance, reactive conformations where the C-X bond is orthogonal to the carbonyl group are favored due to optimal orbital overlap. beilstein-journals.org

Computational analyses of reactions involving α-bromoacetophenone, a related α-haloketone, have been used to understand reaction pathways and activation energies. up.ac.za Such studies can elucidate the driving forces behind nucleophilic substitution reactions, highlighting the attractive interactions between the nucleophile and atoms in the α-position. up.ac.za For 3,4-Heptanedione, 2,5-dibromo-, with two bromine atoms adjacent to two carbonyl groups, these electronic effects are expected to be complex and pronounced. DFT modeling could predict the most likely sites for nucleophilic attack and the stereoelectronic effects governing the reaction outcomes.

Research comparing α-fluoro, α-chloro, and α-bromo ketones has shown that bromo derivatives are generally more reactive in certain reactions, such as borohydride (B1222165) reduction, than their fluoro counterparts. beilstein-journals.org This is attributed to the conformational preferences that affect the necessary orbital overlap for the reaction. beilstein-journals.org

Table 1: Key Factors from Quantum Chemical Studies on α-Haloketone Reactivity

| Factor | Description | Predicted Influence on 3,4-Heptanedione, 2,5-dibromo- | Supporting Evidence |

| Inductive Effect | The carbonyl group's electron-withdrawing nature enhances the polarity of the C-Br bond. | Increases the electrophilicity of the α-carbons (C2 and C5), making them prime targets for nucleophiles. | nih.gov |

| Orbital Overlap | Overlap between the carbonyl π-system and the σ* orbital of the C-Br bond lowers the energy of the transition state for SN2 reactions. | Facilitates the displacement of the bromide ions, enhancing overall reactivity compared to corresponding alkyl bromides. | beilstein-journals.org |

| Conformational Preferences | The dihedral angle between the C-Br bond and the carbonyl group influences reactivity. | Specific conformations will be favored to maximize orbital overlap, potentially leading to stereoselective reactions. | beilstein-journals.orgnih.gov |

| Nucleophilic Attack Sites | Nucleophiles can attack the carbonyl carbon, the α-carbon, or the halogen atom. | DFT calculations would be needed to predict the preferred site of attack based on the nucleophile and reaction conditions. | nih.gov |

Development of Novel Catalytic Systems for Transformations

The transformation of α-haloketones is a well-researched area, with a focus on reductive dehalogenation and the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov These reactions can be applied to 3,4-Heptanedione, 2,5-dibromo- to generate a variety of useful chemical intermediates.

Reductive dehalogenation of α-haloketones to produce the parent ketone or corresponding enolates is a common transformation. wikipedia.org A wide array of reagents and catalysts have been developed for this purpose, including:

Metal-based reagents: Zinc-copper and zinc-silver couples are classic choices. wikipedia.org More modern methods utilize reagents like sodium O,O-diethyl phosphorotelluroate or aluminum triiodide. acs.org

Catalytic systems: Palladium and molybdenum-based catalysts have been employed for hydrodehalogenation. nih.govacs.org

Photoredox Catalysis: Visible-light photoredox catalysis, often using organic dyes like Eosin Y, has emerged as a powerful and environmentally benign method for activating α-haloketones and initiating radical-based transformations. researchgate.netresearchgate.net

For a di-halogenated substrate like 3,4-Heptanedione, 2,5-dibromo-, selective mono- or di-dehalogenation could be achieved by carefully controlling the reaction conditions and stoichiometry of the reducing agent. The resulting enolates are valuable intermediates for subsequent reactions, such as aldol (B89426) condensations or alkylations. wikipedia.org

Furthermore, the diketone functionality itself is a target for catalytic transformations. Asymmetric transfer hydrogenation (ATH) of diketones, for example, can produce chiral hydroxy ketones or diols, which are valuable building blocks in synthesis. nih.gov Catalytic systems for the cleavage of the C-C bond in β-diketones have also been developed, often involving enzymatic catalysts like hydrolases or dioxygenases. nih.gov

The development of novel catalytic systems for 3,4-Heptanedione, 2,5-dibromo- could focus on achieving high selectivity in dehalogenation or in the stereoselective reduction of the carbonyl groups. For instance, a chiral catalyst could potentially differentiate between the two prochiral carbonyl centers, leading to enantiomerically enriched products.

Potential in Supramolecular Chemistry and Materials Science

The β-diketone moiety is a superb building block in supramolecular chemistry due to its ability to act as a chelating ligand for a vast range of metal ions. tandfonline.comnih.govijpras.com The deprotonated β-diketone (β-diketonate) forms stable, often planar, complexes with metals like copper(II), which can then self-assemble into larger, highly ordered structures. nih.govacs.orgnih.gov

The compound 3,4-Heptanedione, 2,5-dibromo-, being a diketone, can be envisioned as a ligand precursor. Although it is technically a γ-diketone, its two ketone functionalities are in close proximity, suggesting potential for chelation or for bridging metal centers. More commonly, related bis(β-diketones) are used to construct complex supramolecular assemblies like molecular squares or metal-organic polyhedra (MOPs). tandfonline.comacs.orgnih.gov These structures have potential applications in host-guest chemistry, for example, in binding fullerene molecules. acs.orgnih.gov

By analogy, derivatives of 3,4-Heptanedione, 2,5-dibromo- could be designed to act as multifunctional ligands. The bromine atoms offer sites for further functionalization, allowing for the creation of more complex ligands that could lead to novel supramolecular architectures. The introduction of aryl units, for instance, can promote stacking interactions that influence the final structure. nih.gov

In materials science, brominated organic compounds are widely known for their use as flame retardants. researchgate.netcetjournal.it During combustion, they can release species like hydrobromic acid that interfere with the radical chain reactions of fire. researchgate.net While the primary research interest in a molecule like 3,4-Heptanedione, 2,5-dibromo- would likely be its synthetic utility, its high bromine content suggests a potential, albeit unexplored, application in this area. However, the thermal stability of the compound would be a critical factor. researchgate.net

Table 2: Potential Applications in Supramolecular Chemistry and Materials Science

| Area | Potential Role of 3,4-Heptanedione, 2,5-dibromo- | Key Structural Feature | Relevant Research |

| Supramolecular Chemistry | Precursor to ligands for metal-organic assemblies. | Diketone functionality for metal chelation/bridging. | tandfonline.comnih.govacs.orgnih.gov |

| Crystal Engineering | Building block for co-crystals and coordination polymers through halogen bonding or other non-covalent interactions. | Bromine atoms as halogen bond donors; carbonyl groups as acceptors. | nih.gov |

| Materials Science | Potential as a flame retardant additive or a precursor to flame-retardant polymers. | High bromine content. | researchgate.netcetjournal.it |

| Synthetic Building Block | Intermediate for creating more complex molecules for materials applications. | Reactive C-Br bonds and carbonyl groups. | nih.govijpras.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.